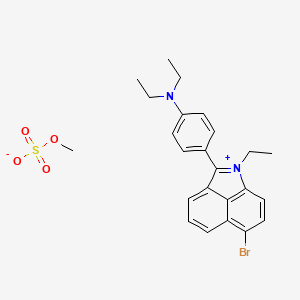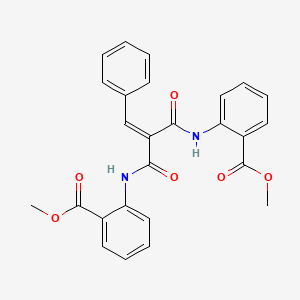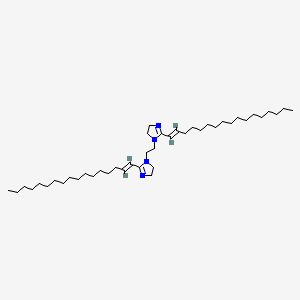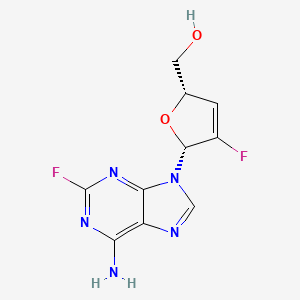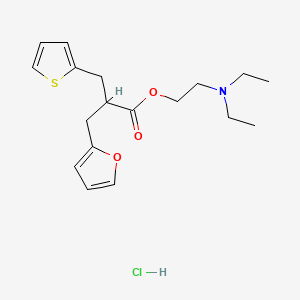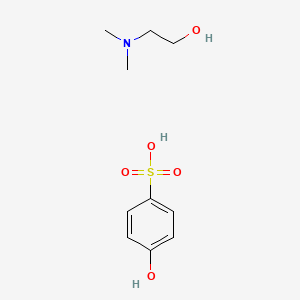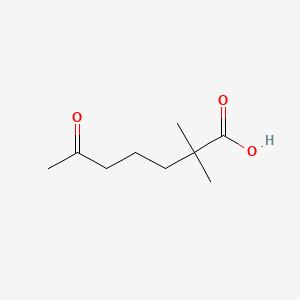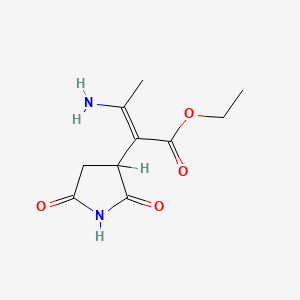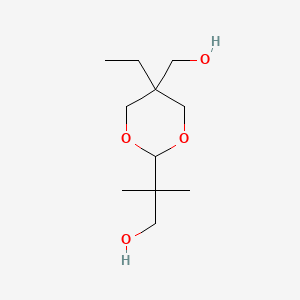
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- is a chemical compound with the molecular formula C7H14O3. It is also known by other names such as 5-ethyl-1,3-dioxane-5-methanol and formaldehyde mono (1,1,1-trimethylolpropane) acetal . This compound is characterized by its unique structure, which includes a dioxane ring with various functional groups attached, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- typically involves the reaction of formaldehyde with 1,1,1-trimethylolpropane under acidic conditions to form the acetal . The reaction conditions often include a temperature range of 104-105°C under reduced pressure (5 mmHg) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify other molecules, potentially altering their biological activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- can be compared with similar compounds such as:
1,3-Dioxane-2-ethanol: Lacks the ethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
5-Ethyl-1,3-dioxane-5-methanol: Similar structure but may have different reactivity due to the absence of beta,beta-dimethyl groups.
Formaldehyde mono (1,1,1-trimethylolpropane) acetal: Another name for the same compound, highlighting its formation from formaldehyde and trimethylolpropane.
The uniqueness of 1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
59802-10-7 |
|---|---|
Molekularformel |
C11H22O4 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-[5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-yl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H22O4/c1-4-11(6-13)7-14-9(15-8-11)10(2,3)5-12/h9,12-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
HXEWWQYSYQOUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(OC1)C(C)(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


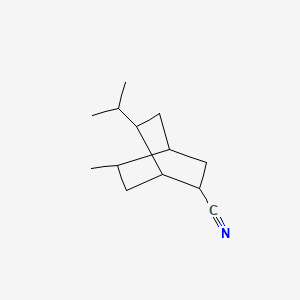
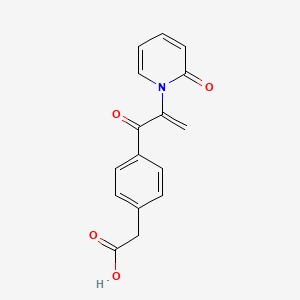

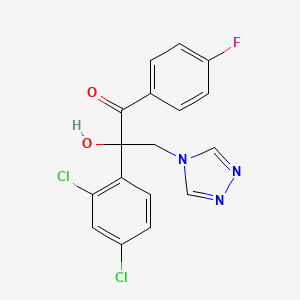
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
